4-chloro-1,3-benzoxazole-2-thiol CAS number and physicochemical properties
4-chloro-1,3-benzoxazole-2-thiol CAS number and physicochemical properties
The Core Scaffold: An In-Depth Technical Guide to 4-Chloro-1,3-benzoxazole-2-thiol (CAS 1062320-24-4)
As a Senior Application Scientist in medicinal chemistry and drug development, I frequently evaluate heterocyclic building blocks that serve as the foundation for novel therapeutics. Benzoxazole derivatives are privileged scaffolds due to their structural mimicry of natural nucleotides, allowing them to interact with a diverse array of biological targets. Among these, 4-chloro-1,3-benzoxazole-2-thiol stands out as a highly reactive, versatile intermediate.
This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, synthetic methodologies, and pharmacological derivatization of 4-chloro-1,3-benzoxazole-2-thiol, designed specifically for researchers and drug development professionals.
Physicochemical Profiling
Before initiating any synthetic workflow, establishing the baseline physical and chemical properties of the core scaffold is critical for downstream analytical validation. The presence of the chloro-substituent at the 4-position significantly influences the electron density of the aromatic ring, while the thiol group at the 2-position provides a highly nucleophilic site for targeted alkylation[1][2].
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 4-chloro-1,3-benzoxazole-2-thiol (also 4-chlorobenzoxazole-2-thiol) |
| CAS Number | 1062320-24-4 |
| Molecular Formula | C₇H₄ClNOS |
| Molecular Weight | 185.63 g/mol [3] |
| Melting Point | 215–219 °C[4] |
| Appearance | Creamish, needle-like crystals (post-recrystallization)[5] |
| Mass Spectrometry (m/z) | 185.93 (M⁺), 187.93 (M⁺²)[6] |
Synthetic Methodology & Reaction Mechanisms
The synthesis of 4-chloro-1,3-benzoxazole-2-thiol relies on the cyclization of an ortho-aminophenol derivative with carbon disulfide. This protocol is designed as a self-validating system, ensuring high yield and purity through built-in analytical checkpoints[5].
Mechanistic Causality
The reaction utilizes potassium hydroxide (KOH) as a base to deprotonate the nucleophilic groups (-OH and -NH₂) of 4-chloro-2-aminophenol. The primary amine attacks the highly electrophilic carbon of carbon disulfide (CS₂), forming a dithiocarbamate intermediate. Subsequent intramolecular nucleophilic attack by the phenoxide oxygen onto the thiocarbonyl carbon expels hydrogen sulfide (H₂S), thermodynamically driving the formation of the stable, aromatic benzoxazole ring[5][7].
Step-by-Step Experimental Protocol
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Initiation: In a round-bottom flask, combine 50 mL of methanol with 1.1 equivalents of potassium hydroxide. Agitate for 10 minutes at room temperature to ensure complete dissolution and activation of the base[6].
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Electrophile Addition: Slowly add 1.1 equivalents of carbon disulfide (CS₂) to the mixture at room temperature. Note: CS₂ is highly volatile and flammable; this must be performed under a strictly ventilated fume hood.
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Substrate Integration & Cyclization: Add 1.0 equivalent of 4-chloro-2-aminophenol to the stirring reaction mass. Transfer the flask to a water bath and reflux continuously for 6 hours[7].
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In-Process Monitoring (Self-Validation): Monitor the reaction progression via Thin Layer Chromatography (TLC) using a mobile phase of Petroleum Ether:Ethyl Acetate (8:2). The reaction is deemed complete when the starting material spot entirely disappears, replaced by a distinct, higher-Rf product spot[5].
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Quenching & Precipitation: Pour the hot reaction mass over crushed ice/cold water. The mixture will initially contain the soluble potassium salt of the thiol. To precipitate the final product, acidify the aqueous layer with glacial acetic acid. Causality: The weak acid neutralizes the potassium salt, shifting the equilibrium toward the protonated, insoluble 4-chloro-1,3-benzoxazole-2-thiol, forcing it to crash out of the solution[5].
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Purification: Filter the resulting solid under vacuum, wash repeatedly with cold water to remove residual salts, and dry. Recrystallize from ethyl acetate to yield short, thin, creamish needle-like crystals (Typical Yield: ~92.4%)[4].
Step-by-step synthetic workflow for 4-chloro-1,3-benzoxazole-2-thiol.
Structural Characterization & Validation
To guarantee the structural integrity of the synthesized batch before downstream application, researchers must validate the product using mass spectrometry (LC-MS) and NMR.
Analytical Self-Validation (Isotopic Fingerprinting): When analyzing the LC-MS data, the presence of the chlorine atom provides a built-in validation mechanism. Chlorine naturally exists as two major isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). Consequently, the mass spectrum of 4-chloro-1,3-benzoxazole-2-thiol must exhibit a characteristic M⁺ peak at m/z 185.93 and an M⁺² peak at m/z 187.93 in a strict ~3:1 ratio[6]. If this isotopic signature is absent or skewed, the structural integrity of the scaffold is compromised, indicating potential dechlorination during synthesis.
Pharmacological Derivatization Pathways
4-chloro-1,3-benzoxazole-2-thiol is rarely the final therapeutic agent; rather, it is a highly reactive building block. The thiol group (-SH) undergoes rapid S-alkylation, serving as the gateway to complex, bioactive macromolecules[1].
Recent literature highlights its use in synthesizing powerful free-radical scavengers, anticancer agents (specifically targeting MCF-7 human breast cancer cell lines), and broad-spectrum antimicrobials[4][8].
Key Derivatization Workflow:
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S-Alkylation: The core thiol is reacted with ethyl chloroacetate to yield the thioether intermediate, ethyl[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate[5].
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Hydrazinolysis: Treatment with hydrazine hydrate converts the ester into an acetohydrazide[5].
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Divergent Synthesis:
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Pathway A (Schiff Bases): Condensation of the hydrazide with substituted aromatic aldehydes yields acetohydrazones, which exhibit potent antioxidant and cytotoxic activities[8].
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Pathway B (Oxadiazoles): Cyclization of the hydrazide with aromatic acids in the presence of POCl₃ yields 1,3,4-oxadiazole encompassed benzoxazole derivatives, known for significant antibacterial (MIC) potency[5].
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Pharmacological derivatization pathways of the 4-chloro-1,3-benzoxazole-2-thiol scaffold.
Handling, Storage, and Safety Protocols
According to standard Safety Data Sheets (SDS) for CAS 1062320-24-4, the compound is intended strictly for R&D use[2].
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Ventilation: Always work under a certified fume hood. Avoid the generation and inhalation of dust or aerosols[2].
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Environmental Precautions: The compound and its halogenated derivatives must not be allowed to enter drains or aquatic environments[2].
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Storage: Store in a cool, dry place in tightly sealed containers to prevent oxidative degradation of the thiol group into disulfides.
References
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Fathima et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. Available at: [Link]
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Praveen et al. (2025). 1,3,4-oxadiazole encompassed benzoxazole derivatives: Synthesis, Structural characterization, Biological evaluation, Molecular docking and their DFT studies. ResearchGate. Available at: [Link]
Sources
- 1. biotech-asia.org [biotech-asia.org]
- 2. chemicea.com [chemicea.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotech-asia.org [biotech-asia.org]
- 7. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
